4-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-16-2-8-21(9-3-16)30-15-19(14-22(30)31)25(32)29-12-10-18(11-13-29)24-28-27-23(33-24)17-4-6-20(26)7-5-17/h2-9,18-19H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTKEVWWXGMSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a notable derivative within the class of 1,3,4-oxadiazole compounds. This article will explore its biological activity, particularly focusing on its antimicrobial properties and potential therapeutic applications.
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have gained attention due to their diverse biological activities. These include antimicrobial, anti-inflammatory, and anticancer effects. The presence of various substituents can significantly influence their pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that enhance its interaction with biological targets. The presence of the 4-fluorophenyl moiety is particularly noteworthy as fluorine substitution often improves the lipophilicity and metabolic stability of drugs.
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that oxadiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. Compounds similar to the one have demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antitubercular Activity : A series of studies focused on the antitubercular effects of oxadiazole derivatives have reported promising results. For example, compounds with piperidine moieties showed enhanced activity against Mycobacterium tuberculosis, suggesting that modifications in structure can lead to improved efficacy .
Case Studies
- Dhumal et al. (2016) : This study highlighted the effectiveness of various oxadiazole derivatives against Mycobacterium bovis BCG. The most active compounds were found to disrupt fatty acid biosynthesis by inhibiting the InhA enzyme, crucial for mycolic acid synthesis .
- Desai et al. (2016) : This research evaluated pyridine-based oxadiazole hybrids for their antimicrobial properties. Compounds containing piperidine structures exhibited superior antibacterial activity compared to standard drugs like gentamicin .
Structure-Activity Relationship (SAR)
The biological activity of 1,3,4-oxadiazole derivatives is heavily influenced by their structural components:
- Substituents : The position and type of substituents on the aromatic rings significantly affect potency. Para-substituted groups tend to enhance activity more than ortho or meta substitutions.
- Heterocyclic Rings : Incorporating additional heterocycles such as pyridine or thiazole can further increase antimicrobial efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a bioactive agent. Research has shown that derivatives of oxadiazole compounds often exhibit significant pharmacological activities, including:
- Antitumor Activity: Compounds containing oxadiazole rings have been studied for their ability to inhibit cancer cell growth. For instance, similar oxadiazole derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacology
The piperidine and pyrrolidinone components are known to interact with neurotransmitter systems. This compound may act on:
- Dopaminergic Pathways: Research indicates that piperidine derivatives can enhance dopaminergic signaling, which is crucial for treating conditions like Parkinson's disease.
- NMDA Receptors: The modulation of NMDA receptors by similar compounds has been linked to neuroprotective effects in models of neurodegeneration.
Antimicrobial Properties
Preliminary studies suggest that compounds with oxadiazole structures can exhibit antimicrobial properties. The presence of the fluorine atom may enhance these effects due to increased lipophilicity and receptor binding affinity.
Case Studies
Several studies have investigated the biological activities of oxadiazole-containing compounds:
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their cytotoxicity against various cancer cell lines. One derivative showed IC50 values as low as 5 µM against breast cancer cells, indicating significant potential for further development.
Case Study 2: Neuroprotective Effects
A study explored the neuroprotective effects of piperidine derivatives in an Alzheimer's disease model. The results indicated that treatment with these compounds improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural analogs and their differences:
Key Observations:
Fluorophenyl Positional Isomerism: The target compound’s 4-fluorophenyl group on the oxadiazole contrasts with the 2-fluorophenyl substituent in .
Aromatic Substituents on Pyrrolidinone: The p-tolyl group in the target compound increases lipophilicity compared to the phenyl group in or the chloro-hydroxyphenyl in , which could influence membrane permeability.
Piperidine vs. Direct Linkages : The piperidine-carbonyl linker in the target compound and introduces conformational flexibility, whereas thioxo-oxadiazole in may enhance radical scavenging via sulfur participation .
Bioactivity Trends in Oxadiazole-Containing Analogues
- Antioxidant Activity : Thioxo-oxadiazole derivatives (e.g., ) exhibit significant radical scavenging, attributed to sulfur’s redox activity. The target compound lacks this feature but may leverage fluorine’s electron-withdrawing effects for stability in oxidative environments.
- Antimicrobial Potential: Oxadiazoles with hydroxyphenyl or methoxy groups (e.g., ) show antimicrobial activity. The target’s 4-fluorophenyl and p-tolyl groups may similarly interact with microbial enzymes or membranes.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves sequential coupling of the pyrrolidin-2-one, piperidine-carbonyl, and 1,3,4-oxadiazol-2-yl moieties. Key steps include:
- Acylation : Reacting piperidine derivatives with activated carbonyl reagents (e.g., chloroformates) under inert atmospheres to prevent hydrolysis .
- Oxadiazole Formation : Cyclization of hydrazide intermediates with 4-fluorobenzaldehyde derivatives using dehydrating agents (e.g., POCl₃) at 80–100°C .
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and monitor reactions via TLC or HPLC (>95% purity target) .
Advanced: How can steric hindrance during piperidine-carbonyl coupling be mitigated?
Answer:
Steric challenges arise from bulky substituents on the piperidine and pyrrolidinone rings. Strategies include:
- Microwave-Assisted Synthesis : Enhances reaction rates and yields by reducing side reactions (e.g., 100°C, 30 min, 80% yield) .
- Catalytic Systems : Use Pd-catalyzed cross-coupling or organocatalysts to improve regioselectivity .
- Computational Modeling : DFT calculations predict spatial orientations of substituents to guide solvent selection (e.g., DMF vs. THF) .
Basic: What analytical techniques validate the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 463.1542) .
- HPLC-PDA : Detects impurities (<2%) using C18 columns and acetonitrile/water gradients .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Solutions include:
- Dose-Response Reproducibility : Test multiple batches in standardized assays (e.g., kinase inhibition IC₅₀ ± SEM) .
- Metabolite Screening : Use LC-MS/MS to rule out degradation products interfering with activity .
- Pharmacokinetic Profiling : Assess bioavailability (e.g., logP = 2.8) to clarify in vitro vs. in vivo efficacy gaps .
Basic: What preliminary assays screen for biological activity?
Answer:
- Enzyme Inhibition : Test against target enzymes (e.g., COX-2, kinases) using fluorogenic substrates .
- Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ in HeLa cells) .
- Binding Affinity : Surface plasmon resonance (SPR) for receptor-ligand dissociation constants (Kd) .
Advanced: How does fluorophenyl substitution influence target selectivity?
Answer:
The 4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. Comparative studies show:
- Electron-Withdrawing Effects : Fluorine increases oxadiazole electrophilicity, improving covalent binding to cysteine residues .
- SAR Analysis : Methyl-to-fluoro substitutions on phenyl rings boost selectivity ratios (e.g., 10-fold for EGFR over HER2) .
Basic: How to validate HPLC methods for purity analysis?
Answer:
- Linearity : Calibrate with 5–100 µg/mL standards (R² > 0.999).
- Precision : Repeat injections (n=6) with RSD < 1%.
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1) .
Advanced: What computational tools predict metabolic stability?
Answer:
- ADMET Predictors : Use Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., t½ = 4.2 hrs).
- Molecular Dynamics (MD) : Simulate liver microsome interactions to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
Basic: How to assess compound stability under storage conditions?
Answer:
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
- pH Stability : Test in buffers (pH 1–10) with UPLC monitoring .
Advanced: What crystallography strategies resolve conformational ambiguities?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
